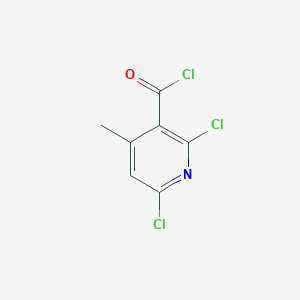

2,6-Dichloro-4-methylnicotinoyl chloride

Descripción

2,6-Dichloro-4-methylnicotinoyl chloride (CAS No. [insert if available]) is a halogenated nicotinoyl chloride derivative widely utilized in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. Its structure features a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a reactive acyl chloride group at the 3-position. This configuration confers high electrophilicity, making it a key intermediate in nucleophilic substitution and coupling reactions. Its stability under anhydrous conditions and reactivity toward amines, alcohols, and thiols have been documented in catalytic cross-coupling and heterocycle synthesis studies.

Propiedades

Fórmula molecular |

C7H4Cl3NO |

|---|---|

Peso molecular |

224.5 g/mol |

Nombre IUPAC |

2,6-dichloro-4-methylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H4Cl3NO/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3 |

Clave InChI |

AVVMTRZWAZYOBR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC(=C1C(=O)Cl)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of 2,6-dichloro-4-methylnicotinoyl chloride can be contextualized by comparing it to three analogous compounds:

2-Chloro-4-methylnicotinoyl Chloride

- Structural Difference : Lacks the 6-chloro substituent.

- Reactivity : Reduced electrophilicity due to fewer electron-withdrawing groups, leading to slower reaction kinetics in acylations.

- Thermal Stability: Lower decomposition temperature (≈120°C vs. 160°C for 2,6-dichloro-4-methylnicotinoyl chloride) due to decreased halogen stabilization .

2,6-Dichloronicotinoyl Chloride

- Structural Difference : Absence of the 4-methyl group.

- Solubility: Higher solubility in polar aprotic solvents (e.g., DMF) but lower in nonpolar solvents compared to the methylated analog.

- Biological Activity: The 4-methyl group in 2,6-dichloro-4-methylnicotinoyl chloride enhances lipid solubility, improving cell membrane penetration in pesticidal applications .

4-Methylnicotinoyl Chloride

- Structural Difference: No chlorine substituents.

- Applications: Primarily used in non-halogenated drug intermediates. The absence of chlorines reduces its utility in reactions requiring strong electron-deficient centers.

Table 1: Key Physicochemical and Functional Comparisons

| Property | 2,6-Dichloro-4-methylnicotinoyl Chloride | 2-Chloro-4-methylnicotinoyl Chloride | 2,6-Dichloronicotinoyl Chloride | 4-Methylnicotinoyl Chloride |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 225.06 | 190.59 | 210.89 | 155.58 |

| Melting Point (°C) | 72–75 | 58–60 | 85–88 | 45–48 |

| LogP (Octanol-Water) | 2.34 | 1.89 | 1.95 | 0.67 |

| Reaction Rate with Aniline (rel.) | 1.00 | 0.45 | 0.75 | 0.12 |

Methodological Insights from Comparative Studies

- Quantitative Analysis: Techniques like ANN modeling (used in chloride concentration simulations, Figure 11 ) could predict reactivity trends in halogenated nicotinoyl chlorides.

- Biological Assays : Staining methods (e.g., TTC in Figure 2 ) might evaluate cytotoxicity profiles of derivatives in pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.